1-Methyl-1H-indole-2-carbonyl chloride

Medicinal Chemistry Peptide Coupling Amide Synthesis

1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4) features permanent N1-methyl protection, eliminating competing N-acylation and deprotonation during amide bond formation. This ensures clean, high-yielding coupling with amines, alcohols, and thiols, simplifying purification and reducing batch variability. The predictable reactivity profile makes it the preferred acylating agent for medicinal chemistry libraries and process-scale API synthesis where reproducibility is critical.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 118618-61-4
Cat. No. B050440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indole-2-carbonyl chloride
CAS118618-61-4
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)Cl
InChIInChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3
InChIKeyUSATVDUBRWEFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4): A Strategic N-Protected Indole-2-carbonyl Chloride Building Block for Amide Synthesis


1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4) is an indole-2-carbonyl chloride derivative featuring a methyl group at the indole N1 position, which permanently protects the reactive indole NH functionality . This N-protection fundamentally alters the compound's reactivity profile compared to the unprotected 1H-indole-2-carbonyl chloride (CAS 58881-45-1), preventing side reactions such as N-acylation or deprotonation during amide bond formation [1]. With a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol, this compound serves as a versatile acylating agent for introducing the 1-methylindole-2-carbonyl moiety into target molecules .

Why 1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4) Cannot Be Replaced by Unprotected 1H-Indole-2-carbonyl Chloride or Other Indole-2-carbonyl Chlorides


The critical differentiation of 1-methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4) lies in its permanent N1-methyl protection, which fundamentally alters its reaction profile compared to the unprotected 1H-indole-2-carbonyl chloride (CAS 58881-45-1). The unprotected analog possesses an acidic indole NH proton (pKa ≈ 17) that can undergo deprotonation under basic amide coupling conditions, leading to competing N-acylation side reactions and complex product mixtures [1]. This side reaction reduces the effective yield of the desired amide product and complicates purification. The N-methyl substitution in 1-methyl-1H-indole-2-carbonyl chloride eliminates this side reaction pathway, ensuring that the acyl chloride functionality reacts exclusively with the intended nucleophile (e.g., amine, alcohol) . This predictable, clean reactivity is essential for reproducible synthesis in medicinal chemistry and process development, where yield and purity are critical.

Quantitative Comparative Evidence for Selecting 1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4) Over Analogs


N-Methyl Protection Eliminates Competing N-Acylation Side Reactions During Amide Bond Formation

The N-methyl group in 1-methyl-1H-indole-2-carbonyl chloride permanently protects the indole nitrogen, preventing deprotonation and subsequent N-acylation side reactions that are commonly observed with the unprotected 1H-indole-2-carbonyl chloride [1]. In a representative amide coupling reaction, the use of 1H-indole-2-carbonyl chloride can result in up to 15-25% loss of desired product due to competing N-acylation and dimerization side reactions, whereas 1-methyl-1H-indole-2-carbonyl chloride provides a cleaner reaction profile with significantly reduced byproduct formation [2].

Medicinal Chemistry Peptide Coupling Amide Synthesis

Molecular Weight Differentiation from Common Indole-2-carbonyl Chloride Analogs

1-Methyl-1H-indole-2-carbonyl chloride (MW = 193.63 g/mol) is structurally and analytically distinct from its common analogs, enabling unambiguous identification by LC-MS or GC-MS . The unsubstituted 1H-indole-2-carbonyl chloride has a MW of 179.60 g/mol, while 5-fluoro-1-methyl-1H-indole-2-carbonyl chloride has a MW of 211.62 g/mol .

Analytical Chemistry QC/QA Method Development

N-Methyl Substitution Enhances Stability in Reactive Environments

The N-methyl group in 1-methylindole derivatives confers enhanced chemical stability compared to the unsubstituted indole core, particularly in reactive cycles involving hydrogenation/dehydrogenation [1]. This stability is attributed to the absence of an acidic N-H proton that can participate in unwanted side reactions.

Process Chemistry Stability Studies Hydrogen Storage

Optimal Application Scenarios for Procuring 1-Methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4)


Synthesis of N-Substituted Indole-2-carboxamides for Medicinal Chemistry

1-Methyl-1H-indole-2-carbonyl chloride is the preferred reagent for introducing a 1-methylindole-2-carbonyl moiety into amines to form stable amides. Its N-methyl protection ensures clean, high-yielding amide bond formation without N-acylation side reactions, making it ideal for library synthesis in drug discovery [1].

Preparation of Indole-2-carboxylate Esters and Thioesters

The compound readily reacts with alcohols and thiols to form esters and thioesters, respectively. The absence of a reactive N-H group simplifies work-up and purification compared to the unprotected analog, reducing the risk of hydrolysis or side-product formation [1].

Process Development and Scale-Up of Indole-Containing APIs

In process chemistry, the predictable reactivity and enhanced stability of 1-methyl-1H-indole-2-carbonyl chloride minimize batch-to-batch variability and simplify impurity profiling, making it a robust choice for the large-scale synthesis of active pharmaceutical ingredients (APIs) containing the 1-methylindole scaffold [2].

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